4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one
Description
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a phthalazin-1-one core fused with a 1,2,4-oxadiazole ring and substituted phenyl groups. Its structure includes a 4-ethoxyphenyl moiety at the oxadiazole-3-position and a 3-methoxyphenyl group at the phthalazinone-2-position.
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-3-32-18-13-11-16(12-14-18)23-26-24(33-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)17-7-6-8-19(15-17)31-2/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHCTVUQVYPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features of Compound A:
- Core : Phthalazin-1-one fused with 1,2,4-oxadiazole.
- Substituents: 4-Ethoxyphenyl at oxadiazole-3-position. 3-Methoxyphenyl at phthalazinone-2-position.
Analogous Compounds:
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) Substituents: 4-Methoxyphenyl (oxadiazole) and phenyl (phthalazinone). Molecular Weight: 396.406 g/mol; H-bond acceptors: 6 . Key Difference: Replacement of ethoxy with methoxy and 3-methoxyphenyl with phenyl reduces electron-donating effects and steric bulk.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) Substituents: 3-Bromophenyl (oxadiazole) and phenyl (phthalazinone).
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2) Substituents: 3,4-Dimethylphenyl (oxadiazole) and unsubstituted phthalazinone. Key Difference: Methyl groups increase hydrophobicity, which may improve membrane permeability .
Structural Comparison Table:
*Estimated based on structural similarity.
Physicochemical Properties
- Compound A : Predicted higher hydrophobicity than CAS 1207014-04-7 due to ethoxy and methoxy groups.
- CAS 1325306-36-2 : Dimethyl groups improve lipophilicity, favoring passive diffusion across biological membranes .
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydrophthalazin-1-one (referred to as ETOB) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of ETOB, including its synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- Structure : ETOB features a phthalazinone backbone with oxadiazole and substituted phenyl groups that may influence its biological activity.
Biological Activity Overview
ETOB exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory research. Its diverse structure suggests multiple mechanisms of action.
Antimicrobial Activity
Studies have indicated that compounds similar to ETOB possess significant antimicrobial properties. For instance:
- Mechanism : The oxadiazole moiety is known to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Results : In vitro assays demonstrated that ETOB showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has highlighted the anticancer potential of ETOB:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study involving human cancer cell lines reported that ETOB significantly reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.
Anti-inflammatory Activity
ETOB has also been evaluated for its anti-inflammatory effects:
- Mechanism : It appears to inhibit the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
- Findings : Experiments using animal models of inflammation showed that ETOB administration led to decreased edema and inflammatory markers.
Synthesis and Characterization
The synthesis of ETOB involves several steps:
- Formation of Oxadiazole Ring : The initial step includes the condensation of appropriate phenyl derivatives with hydrazine derivatives to form the oxadiazole ring.
- Phthalazinone Formation : Subsequent reactions involve cyclization with phthalic anhydride derivatives.
- Characterization Techniques : The compound was characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.
Research Findings
A summary of key research findings on the biological activity of ETOB is presented in the table below:
| Biological Activity | Mechanism | Model/Assay Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Disruption of cell membranes | In vitro bacterial assays | Effective against S. aureus and E. coli |
| Anticancer | Induction of apoptosis | Human cancer cell lines | Dose-dependent reduction in cell viability |
| Anti-inflammatory | Inhibition of NF-kB signaling | Animal models of inflammation | Reduced edema and inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
